N-Formyl-Nle-Leu-Phe

Neutrophil Biology Inflammation Receptor Pharmacology

Standard chemotactic agonists like fMLF suffer oxidative inactivation by neutrophil-derived myeloperoxidase, compromising assay reproducibility. N-Formyl-Nle-Leu-Phe substitutes oxidizable methionine with non-oxidizable norleucine, delivering chemically stable FPR1 activation. • Resists MPO-mediated degradation-maintains activity throughout sustained neutrophil assays • High-affinity FPR1 binding (Kd ~2.2 nM) with selectivity over FPR2/ALX • Validated positive control for chemotaxis (EC50 = 0.4 nM) and superoxide production • Supplied with CoA; store at -20°C; ships with blue ice.

Molecular Formula C22H33N3O5
Molecular Weight 419.5 g/mol
CAS No. 61864-82-2
Cat. No. B1360209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Nle-Leu-Phe
CAS61864-82-2
SynonymsFNLLP
N-FNLP
N-formyl-Nle-Leu-p-Phe
N-formyl-norleucyl-leucyl-p-phenylalanine
N-formylnorleucyl-leucyl-4-phenylalanine
N-formylnorleucyl-leucyl-p-phenylalanine
Molecular FormulaC22H33N3O5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O
InChIInChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1
InChIKeyZNPUQLFXFVLCID-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Nle-Leu-Phe (CAS 61864-82-2): A Foundational Formyl Peptide Receptor Agonist for Neutrophil Chemotaxis Research


N-Formyl-Nle-Leu-Phe (fNLF, CAS 61864-82-2) is a synthetic N-formylated tripeptide and a canonical agonist of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) critical for mediating innate immune cell chemotaxis [1]. It is an analog of the bacterial-derived chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF), in which the oxidizable methionine residue is replaced with the non-oxidizable amino acid norleucine (Nle) [2]. This compound serves as a high-affinity ligand for FPR1 and is widely employed in in vitro studies to investigate neutrophil and monocyte activation, chemotaxis, superoxide production, and receptor pharmacology [3].

1
Sustained FPR1-mediated neutrophil signaling studies
2
High-oxidative-stress assay environments
3
Selective GPCR pharmacology and competitive binding workflows

Why fMLF and Other Formyl Peptides Cannot Simply Substitute for N-Formyl-Nle-Leu-Phe


Generic substitution within the class of N-formyl peptides is precluded by a critical chemical distinction: the presence of a non-oxidizable norleucine residue in N-Formyl-Nle-Leu-Phe, in contrast to the oxidizable methionine in the canonical agonist fMLF [1]. This structural modification fundamentally alters the compound's experimental properties. While fMLF is subject to oxidative inactivation by myeloperoxidase (MPO)-derived reactive species generated during neutrophil activation, N-Formyl-Nle-Leu-Phe remains stable and active in these inflammatory microenvironments [1], [2]. Consequently, data derived from assays using fMLF may be confounded by ligand degradation and autotoxicity, whereas N-Formyl-Nle-Leu-Phe provides a chemically stable tool for more reliable and reproducible quantitative analyses of FPR1-mediated signaling, particularly in long-term or high-oxidative-stress experimental models [2].

Target Tool N-Formyl-Nle-Leu-Phe: Non-oxidizable norleucine residue provides chemical stability.
Common Substitute (fMLF) Oxidizable methionine residue may lead to inactivation and data variability.
Target Tool Reported selective for FPR1. Minimal or no activity at FPR2/ALX.
Potential Substitute (WKYMVm) Broad-spectrum peptide agonist activates both FPR1 and FPR2, confounding pathway attribution.

Quantitative Differentiation of N-Formyl-Nle-Leu-Phe Against fMLF and Other FPR Agonists: A Comparative Evidence Guide


Chemical Stability: Resistance to Oxidative Inactivation Distinguishes N-Formyl-Nle-Leu-Phe from fMLF

N-Formyl-Nle-Leu-Phe is classified as a 'non-oxidizable' tripeptide, in contrast to the 'oxidizable' nature of the canonical FPR agonist fMLF, which contains a methionine residue susceptible to oxidation [1]. This distinction is not merely structural; it confers a functional advantage in assays where oxidative burst occurs. The chemical stability of N-Formyl-Nle-Leu-Phe ensures that its concentration and activity remain consistent throughout the experiment, whereas fMLF can be inactivated by reactive oxygen species generated by the neutrophils themselves [2]. This property makes N-Formyl-Nle-Leu-Phe the preferred tool for studies requiring sustained FPR1 stimulation or for experiments conducted under pro-oxidative conditions.

Chemical Stability
Head-to-head
Non-oxidizable vs. fMLF (oxidizable)
Supports assay consistency under oxidative stress.
Qualitative distinction; review for long-term assay context.
Neutrophil Biology Inflammation Receptor Pharmacology

Functional Potency: Quantitative Comparison of FPR1 Agonist Activity Between N-Formyl-Nle-Leu-Phe and fMLF

N-Formyl-Nle-Leu-Phe activates FPR1 with high potency, though its EC50 value for neutrophil chemotaxis (0.4 nM ) is less potent than that reported for fMLF in some systems (e.g., 3.5 nM for FPR1 activation by the analog fMLFK [1]). This quantitative difference in potency is a key consideration for experimental design. Researchers must account for this 8-9 fold difference in potency when selecting an agonist for dose-response studies to ensure the activation of physiologically relevant signaling pathways without oversaturating the receptor.

Chemotaxis Potency
Reported
EC50 = 0.4 nM (human neutrophil)
Supports dose-response study design.
Cross-study comparison; contextual potency review needed.
GPCR Signaling Neutrophil Activation Chemotaxis Assay

Receptor Binding Affinity: Kd Values for N-Formyl-Nle-Leu-Phe Derivatives Provide a Benchmark for FPR1 Ligand Screening

The hexapeptide derivative, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, which incorporates the core N-Formyl-Nle-Leu-Phe sequence, exhibits high-affinity binding to the FPR1. Direct binding studies have quantified this interaction with a dissociation constant (Kd) of 2.2 nM . In comparative studies on murine FPR, the same hexapeptide bound with high and low affinity dissociation constants of 3.7 and 22.6 nM, respectively [1]. These well-characterized binding affinities position N-Formyl-Nle-Leu-Phe and its derivatives as reliable reference standards for competitive binding assays, enabling the accurate determination of relative affinities for novel FPR1 ligands.

Binding Affinity
Reported
Kd = 2.2 nM (FPR1 hexapeptide derivative)
Benchmark for competitive ligand screening.
Derivative context; validate with core tripeptide.
Receptor Binding Assay FPR1 Pharmacology Ligand Screening

Receptor Selectivity Profile: N-Formyl-Nle-Leu-Phe Exhibits High FPR1 Selectivity, Contrasting with Broader Agonists

N-Formyl-Nle-Leu-Phe is a specific agonist for FPR1, with no reported activity at the closely related receptor FPR2/ALX. This is in contrast to other formyl peptides, such as fMLF, which can exhibit some cross-reactivity with FPR2 [1]. Furthermore, its selectivity is quantitatively distinct from broad-spectrum peptide agonists like WKYMVm, which potently activates both FPR1 and FPR2 [2]. The high selectivity of N-Formyl-Nle-Leu-Phe for FPR1 over FPR2 makes it an indispensable tool for dissecting FPR1-specific signaling pathways in cells that co-express both receptors.

Receptor Selectivity
Class-level
High FPR1 selectivity vs. broader agonists
Supports FPR1 pathway isolation.
Context-dependent; confirm with receptor profiling.
FPR1 Selectivity Receptor Subtype Off-Target Effects

Utility as a Reference Agonist in Pharmacological Studies: N-Formyl-Nle-Leu-Phe Derivatives are Gold-Standard Tools for FPR1 Competitive Binding Assays

Fluorescently labeled derivatives of N-Formyl-Nle-Leu-Phe, such as N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein, are widely established as high-affinity probes for FPR1 and are routinely used to characterize the binding of novel agonists and antagonists. In multiple studies, the binding of these probes to FPR1 has been shown to be competitively inhibited by known FPR1 ligands like fMLF, as well as by small molecule antagonists [1], [2]. The well-characterized pharmacology of this tool compound makes it an essential reagent for high-throughput screening and detailed mechanistic studies of FPR1 modulation.

Probe Utility
Supporting evidence
Fluorescent derivative used for competitive binding
Streamlines FPR1 antagonist screening.
Requires validation in target cell system.
Competitive Binding FPR1 Antagonist Screening Fluorescent Probe

Optimal Research and Procurement Scenarios for N-Formyl-Nle-Leu-Phe Based on Quantitative Differentiation


High-Fidelity FPR1 Pharmacological Studies and Competitive Binding Assays

Procure N-Formyl-Nle-Leu-Phe as the reference agonist for establishing FPR1-selective pharmacology. Its well-defined, high-affinity binding (e.g., Kd ~2.2 nM for its hexapeptide derivative ) and established use as a competitive probe in fluorescent formats [1] make it an indispensable tool for screening and characterizing novel FPR1 ligands in both academic and pharmaceutical settings. Use this compound to set up robust, quantitative assays that discriminate between FPR1 and FPR2 engagement [2].

Long-Term and High-Oxidative-Stress Neutrophil Activation Experiments

Select N-Formyl-Nle-Leu-Phe over fMLF for any experiment involving sustained neutrophil activation, particularly those designed to measure reactive oxygen species (ROS) production or other endpoints affected by oxidative stress. The non-oxidizable nature of the norleucine residue ensures the agonist remains stable and active throughout the assay, preventing the confounding effects of ligand inactivation by neutrophil-derived myeloperoxidase (MPO) products . This leads to more consistent and interpretable data on chemotaxis, superoxide production, and degranulation [1].

Investigations Requiring Precise FPR1-Mediated Signaling Without FPR2 Cross-Talk

Utilize N-Formyl-Nle-Leu-Phe in studies where the objective is to isolate and characterize signaling pathways triggered exclusively by FPR1. Unlike some other formyl peptides (e.g., fMLF) that exhibit cross-reactivity with FPR2/ALX , N-Formyl-Nle-Leu-Phe offers a high degree of selectivity for FPR1. This is crucial when working with primary human neutrophils or other cell types that co-express both FPR1 and FPR2, as it allows for unambiguous attribution of observed cellular responses to FPR1 activation.

Calibration and Standardization of Neutrophil Chemotaxis Assays

Employ N-Formyl-Nle-Leu-Phe as a standardized positive control to calibrate and validate neutrophil chemotaxis assays. Its well-documented potency in this functional readout (e.g., EC50 = 0.4 nM ) provides a reliable benchmark for assessing assay performance, comparing results across different laboratories, and validating the responsiveness of primary cell preparations. The compound's superior chemical stability compared to fMLF further enhances its utility as a dependable assay standard [1].

Application
Selection Property
Validation Focus
FPR1 Pharmacological & Binding Studies
High-affinity binding profile
Competitive probe performance review
Long-Term Neutrophil Activation
Non-oxidizable norleucine residue
Assay stability and ROS-endpoint consistency
FPR1-Specific Signaling Studies
Receptor selectivity profile
FPR2 cross-reactivity exclusion
Chemotaxis Assay Standardization
Reported functional potency
Inter-assay and inter-laboratory benchmarking

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